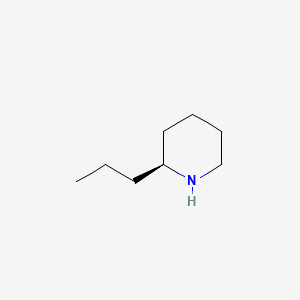

(S)-2-Propylpiperidine

Description

Significance of Piperidine (B6355638) Alkaloids in Chemical and Biological Research

Piperidine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and are present in numerous alkaloids with biological activity. nih.govresearchgate.net These compounds are noted for their diverse pharmacological actions, including anti-inflammatory, anti-cancer, and anti-diabetic properties. ijnrd.org The piperidine nucleus is a versatile building block in medicinal chemistry, allowing for the creation of complex molecular architectures with a wide range of therapeutic applications. ijnrd.orgnih.gov The study of piperidine alkaloids, such as those found in the genus Pinus, is an active area of research, with scientists exploring their potential in drug discovery. nih.govresearchgate.net

Historical Context of (S)-2-Propylpiperidine as a Subject of Inquiry

The study of 2-propylpiperidine (B147437) and its derivatives has a rich history rooted in the exploration of natural products. solubilityofthings.com this compound, also known as (+)-coniine, was the first alkaloid to be chemically synthesized, a landmark achievement by Albert Ladenburg in 1886. nih.gov This historical synthesis marked a pivotal moment in organic chemistry, demonstrating that complex natural products could be created in the laboratory. nih.gov The compound is naturally found in plants like poison hemlock (Conium maculatum) and the yellow pitcher plant (Sarracenia flava). wikipedia.org

Scope and Research Objectives Pertaining to this compound Studies

Modern research on this compound is multifaceted. A primary objective is the development of efficient and stereoselective synthetic routes to obtain the compound in high enantiomeric purity. nih.govresearchgate.netthieme-connect.com These synthetic endeavors are crucial for its application as a chiral building block in the synthesis of more complex molecules, including other alkaloids and pharmaceutical agents. acs.orgebi.ac.uk Researchers also focus on its utility as a chiral ligand in asymmetric catalysis and as a reference standard for analytical methods. The overarching goal is to leverage its unique stereochemistry for the creation of novel chemical entities with potential biological activities. clinmedkaz.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041795 | |

| Record name | d-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

458-88-8 | |

| Record name | (+)-Coniine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Coniine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C479P32L2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

SOLIDIFIES AROUND -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereochemical Considerations and Nomenclature in Research on S 2 Propylpiperidine

IUPAC Naming Conventions and Stereochemical Descriptors for (S)-2-Propylpiperidine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-propylpiperidine. nih.gov This nomenclature precisely describes the molecule's structure, which consists of a piperidine (B6355638) ring substituted at the second carbon atom with a propyl group. nih.gov

The "(S)" designation is a crucial stereochemical descriptor derived from the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk It specifies the absolute configuration at the chiral center, which is the carbon atom at position 2 of the piperidine ring where the propyl group is attached. This chirality arises because the carbon atom is bonded to four different groups: a hydrogen atom, the nitrogen atom of the ring, the rest of the piperidine ring, and the propyl group. The "(S)" descriptor indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence of the remaining groups in descending order of priority (from highest to lowest) follows a counter-clockwise direction.

This precise naming convention is essential for distinguishing it from its non-superimposable mirror image, the (R)-enantiomer.

Table 1: IUPAC and Other Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | (2S)-2-propylpiperidine | nih.gov |

| CAS Registry Number | 458-88-8 | nist.gov |

| Molecular Formula | C₈H₁₇N | nist.gov |

| Common Synonyms | (+)-Coniine, d-Coniine, Cicutine | nih.govnist.gov |

Enantiomeric Forms: (S)-(+)-Coniine and (R)-(−)-Coniine and Their Distinct Research Focuses

2-Propylpiperidine (B147437) exists as a pair of enantiomers: (S)-(+)-coniine and (R)-(−)-coniine. wikipedia.org While they share the same chemical formula and connectivity, their three-dimensional structures are mirror images of each other, leading to different interactions with other chiral molecules, including biological receptors. mhmedical.comnih.gov

(S)-(+)-Coniine , also referred to as d-coniine, is the dextrorotatory enantiomer, meaning it rotates plane-polarized light in a clockwise direction. wikipedia.org Research on (S)-(+)-coniine often focuses on its natural occurrence and biosynthesis. It is found in various plant species, including poison hemlock (Conium maculatum) and yellow pitcher plant (Sarracenia flava). wikipedia.orgwikiwand.com Studies have investigated its role as a defense compound in plants and its potential as a lead for the development of new therapeutics, with some research exploring its analgesic effects. nih.govresearchgate.netresearchgate.net

(R)-(−)-Coniine , the levorotatory enantiomer, rotates plane-polarized light in a counter-clockwise direction. wikipedia.org Research on (R)-(−)-coniine has been particularly significant in the field of toxicology and pharmacology. It is generally considered the more biologically active and toxic of the two enantiomers. wikipedia.orgwikiwand.com This has led to investigations into its mechanism of action as a neurotoxin, specifically its interaction with nicotinic acetylcholine (B1216132) receptors. wikiwand.comvtt.fi The synthesis of (R)-(−)-coniine has also been a target for organic chemists to develop and showcase new methods for enantioselective synthesis. researchgate.net

Naturally occurring coniine is often found as a racemic mixture, containing both enantiomers. wikipedia.org However, the ratio of the enantiomers can vary depending on the plant species and other factors. wikiwand.com

Table 2: Comparison of (S)-(+)-Coniine and (R)-(−)-Coniine

| Property | (S)-(+)-Coniine | (R)-(−)-Coniine | Source |

| IUPAC Name | (2S)-2-propylpiperidine | (2R)-2-propylpiperidine | nih.govnih.gov |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | wikipedia.org |

| Biological Activity | Generally less toxic | More biologically active and toxic | wikipedia.orgwikiwand.com |

| Primary Research Focus | Natural occurrence, biosynthesis, potential therapeutic lead | Toxicology, pharmacology, neurotoxic mechanism, synthetic target | wikiwand.comnih.govresearchgate.net |

Impact of Stereochemistry on Biological Activity and Research Outcomes

The stereochemistry of 2-propylpiperidine has a profound impact on its biological activity, a phenomenon common to many chiral molecules in pharmacology and toxicology. mhmedical.com The distinct three-dimensional shapes of the (S) and (R) enantiomers mean they interact differently with the chiral environments of biological systems, such as the binding sites of receptors and enzymes. ontosight.aiontosight.ai

The differential biological activity between the enantiomers of coniine underscores the importance of stereoselectivity in research. For instance, the higher toxicity of (R)-(−)-coniine is attributed to its stronger interaction with nicotinic acetylcholine receptors, leading to a more potent disruption of the nervous system. wikiwand.com This stereospecificity highlights that the biological target itself is chiral and can differentiate between the two enantiomers.

This has significant implications for research outcomes:

Drug Development: In the pursuit of new therapeutic agents based on the coniine scaffold, such as analgesics, understanding the stereochemical requirements for desired activity versus toxicity is paramount. nih.govresearchgate.net This knowledge allows for the design and synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.

Synthetic Chemistry: The demand for enantiomerically pure forms of 2-propylpiperidine for research has driven the development of sophisticated stereoselective synthetic methods. ru.nlresearchgate.net These methods are designed to produce one enantiomer in high purity, which is essential for accurate biological evaluation.

Natural Occurrence and Isolation Methodologies for Academic Research

Botanical Sources: Conium maculatum, Sarracenia flava, and Aethusa cynapium as Research Models

(S)-2-Propylpiperidine is a naturally occurring compound found in a limited number of plant species. wikipedia.orgwikiwand.com The most well-known source is poison hemlock (Conium maculatum), a highly toxic plant historically used as a poison. wikipedia.orgwikiwand.comslideshare.net In addition to C. maculatum, this compound has been identified in the yellow pitcher plant (Sarracenia flava), a carnivorous plant, and in fool's parsley (Aethusa cynapium). wikipedia.orgwikiwand.comslideshare.net These three species serve as primary research models for studying the biosynthesis, ecological roles, and chemical properties of this alkaloid.

Conium maculatum contains a mixture of piperidine (B6355638) alkaloids, with this compound (coniine) and γ-coniceine being the most prominent. researchgate.net The relative concentrations of these alkaloids can vary depending on the plant's developmental stage and environmental conditions. researchgate.net Sarracenia flava utilizes a mixture containing this compound to lure and paralyze insects, which then become a source of nutrients for the plant. wikipedia.org Aethusa cynapium also contains this alkaloid, contributing to its toxicity. wikipedia.orgwikiwand.comslideshare.net

Advanced Isolation and Purification Techniques for Enantiopure this compound in Research Settings

The isolation of this compound from its natural sources typically involves extraction with organic solvents, followed by purification steps to separate it from other alkaloids and plant constituents. scispace.com For research purposes, achieving high enantiopurity of the (S)-enantiomer is often crucial.

Historically, fractional crystallization with a chiral acid, such as (+)-tartaric acid, was used to separate the enantiomers of synthetically produced coniine. wikipedia.orgwikiwand.com Modern research settings employ more advanced techniques, primarily chromatographic methods, for the enantioselective separation of 2-propylpiperidine (B147437).

Chromatographic Techniques for Enantioseparation:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. researchgate.netnih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.orgchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral resolution of piperidine alkaloids. nih.govwikipedia.orgchromatographyonline.com The choice of mobile phase, which can be either normal-phase or reversed-phase, is critical for optimizing the separation. nih.govchromatographyonline.com

Chiral Gas Chromatography (GC): This method is also employed for the enantiomeric separation of volatile alkaloids like coniine. researchgate.net Similar to chiral HPLC, it uses a column with a chiral stationary phase to achieve separation.

The development of these advanced chromatographic techniques has been instrumental in allowing researchers to obtain enantiopure this compound for detailed pharmacological and toxicological studies. researchgate.net

Distribution and Concentrations of this compound in Biological Matrices for Research Purposes

The concentration and distribution of this compound vary significantly within the source plants. In Conium maculatum, the alkaloid content is highest in the seeds and decreases in other parts of the plant, such as the leaves and stems. scribd.com Research indicates that the concentration of total alkaloids in poison hemlock can reach up to 2% in the leaves and unripe fruits. nih.gov

γ-Coniceine is often the principal alkaloid in the leaves and younger tissues of C. maculatum, while this compound (coniine) becomes more dominant as the plant matures. nih.govresearchgate.net The dynamic changes in the relative proportions of these alkaloids throughout the plant's life cycle are a subject of ongoing research.

In the carnivorous plant Sarracenia flava, this compound is a key component of the insect-trapping mechanism. wikipedia.orgresearchgate.net Its presence in the pitcher fluid serves to paralyze insects that are attracted to the plant's nectar. wikipedia.org

The following table summarizes the typical distribution and concentration ranges of this compound and related alkaloids in Conium maculatum for research contexts.

| Plant Part | Major Alkaloids | Typical Concentration Range (% of dry weight) |

| Unripe Fruits | This compound, γ-Coniceine | Up to 2% |

| Ripe Fruits | This compound | High |

| Leaves | γ-Coniceine, this compound | Variable, generally lower than fruits |

| Stems | This compound, γ-Coniceine | Lower than leaves and fruits |

| Roots | This compound | Low |

Note: Concentrations are subject to significant variation based on plant age, geographical location, and environmental conditions.

Biosynthetic Pathways and Mechanistic Elucidation of S 2 Propylpiperidine

General Principles of Piperidine (B6355638) Alkaloid Biosynthesis

Piperidine alkaloids are a class of naturally occurring compounds characterized by a piperidine ring structure. pharmacy180.com Their biosynthesis in nature follows several distinct pathways, with the most common route originating from the amino acid L-lysine. pharmacy180.comnih.gov In this pathway, the extra methylene (B1212753) group in lysine (B10760008) is crucial for forming the six-membered piperidine ring, in contrast to the five-membered pyrrolidine (B122466) rings derived from ornithine. pharmacy180.comnih.gov

The initial step in this common pathway is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by lysine decarboxylase (LDC). nih.gov Subsequently, the cadaverine undergoes oxidative deamination by a copper amine oxidase, yielding 5-aminopentanal. This amino aldehyde then spontaneously cyclizes to form the key intermediate, Δ¹-piperideine, a Schiff base that serves as the central precursor for a variety of piperidine alkaloids in different plant species. nih.govresearchgate.net

However, not all piperidine alkaloids are derived from lysine. An alternative route, known as the polyketide pathway, is responsible for the biosynthesis of a subset of these compounds, including (S)-2-propylpiperidine. researchgate.netmdpi.com This pathway utilizes acetate (B1210297) units as its building blocks. semmelweis.humuni.cz

Table 1: Key Precursors in General Piperidine Alkaloid Biosynthesis

| Precursor/Intermediate | Biosynthetic Origin | Role |

|---|---|---|

| L-Lysine | Primary Metabolism | Starting amino acid for the most common pathway. pharmacy180.comnih.gov |

| Cadaverine | Decarboxylation of Lysine | Primary diamine intermediate. nih.gov |

| Δ¹-Piperideine | Cyclization of 5-aminopentanal | Key cyclic imine precursor for further modification. nih.govresearchgate.net |

| Acetate Units | Primary Metabolism | Building blocks for the polyketide pathway. semmelweis.humuni.cz |

Elucidation of Enzymatic and Non-Enzymatic Steps in this compound Formation

The biosynthesis of this compound, famously known as coniine, does not follow the lysine-derived pathway but is instead assembled via a polyketide route. researchgate.netmdpi.com Research has confirmed that its carbon backbone originates from butyryl-CoA and two malonyl-CoA units. researchgate.net The biosynthesis commences with a polyketide synthase (PKS) catalyzing the condensation of these precursors to form the C8 backbone. researchgate.netmdpi.com

Following the formation of the linear carbon chain (5-ketooctanal), a nitrogen atom is incorporated through a transamination reaction. researchgate.netsemmelweis.hu This step is catalyzed by an L-alanine:5-keto-octanal aminotransferase. wikipedia.orggla.ac.uk The resulting product, 5-oxooctylamine, then undergoes a spontaneous, non-enzymatic cyclization to form the first heterocyclic intermediate in the pathway, γ-coniceine. researchgate.netwikipedia.org The final step is the reduction of the imine bond in γ-coniceine to an amine, yielding this compound. This reduction is an enzymatic process facilitated by an NADPH-dependent γ-coniceine reductase. researchgate.netmdpi.com

The elucidation of the this compound pathway has highlighted two critical intermediates: 5-oxooctylamine and γ-coniceine.

5-Oxooctylamine: This linear amino-aldehyde is the direct product of the transamination of 5-ketooctanal. wikipedia.org Its formation represents the key step where the nitrogen atom, sourced from L-alanine, is introduced into the molecule. researchgate.netsemmelweis.hu The structure of 5-oxooctylamine is inherently unstable, priming it for the subsequent cyclization.

γ-Coniceine: This compound is the first piperidine alkaloid formed in the biosynthetic sequence and is the immediate precursor to coniine. researchgate.netmdpi.com It is formed through the spontaneous (non-enzymatic) cyclization of 5-oxooctylamine, which involves the formation of a Schiff base (an imine) between the terminal amine and the ketone. wikipedia.org In many natural systems, such as the vegetative parts of poison hemlock (Conium maculatum), γ-coniceine can be the most abundant alkaloid, indicating that the final reduction step is a regulated control point in the pathway. semmelweis.hu

Table 2: Biosynthetic Steps for this compound

| Step | Substrate(s) | Enzyme/Reaction Type | Product |

|---|---|---|---|

| 1 | Butyryl-CoA, 2x Malonyl-CoA | Polyketide Synthase (PKS) | 5-Ketooctanal |

| 2 | 5-Ketooctanal, L-Alanine | L-alanine:5-keto-octanal aminotransferase | 5-Oxooctylamine |

| 3 | 5-Oxooctylamine | Non-enzymatic cyclization | γ-Coniceine |

| 4 | γ-Coniceine | NADPH-dependent γ-coniceine reductase | this compound (Coniine) |

Stereospecificity and Regulation of this compound Biosynthesis in Natural Systems

The stereochemistry of the final product, this compound, is determined during the final step of the biosynthetic pathway. The reduction of the carbon-nitrogen double bond in the achiral precursor, γ-coniceine, is catalyzed by γ-coniceine reductase. researchgate.netmdpi.com The stereospecificity of this enzyme dictates which enantiomer, (S)-(+)-coniine or (R)-(-)-coniine, is produced. While natural coniine is sometimes found as a racemic mixture of both (S) and (R) enantiomers, the (S)-enantiomer is often the predominantly occurring form in nature. mdpi.comwikipedia.org The presence of specific reductase enzymes that stereoselectively produce the (S)-isomer is crucial for this outcome.

The regulation of this compound biosynthesis appears to be controlled at multiple levels, including developmental stage and tissue type. For instance, in poison hemlock, γ-coniceine is the main alkaloid present in the early growth stages and vegetative parts, whereas coniine becomes dominant in the ripe fruit. semmelweis.hu This suggests that the expression or activity of γ-coniceine reductase is developmentally regulated, increasing as the plant matures and sets seed. semmelweis.hu The accumulation of these alkaloids serves ecological roles, such as defense against herbivores. gla.ac.uk While the specific molecular mechanisms of pathway regulation, such as the transcription factors controlling the biosynthetic genes, are still under investigation, the differential accumulation of precursors and final products points to a tightly controlled system.

Synthetic Methodologies and Chiral Synthesis of S 2 Propylpiperidine

Historical Milestones in (S)-2-Propylpiperidine Synthesis (e.g., Ladenburg Synthesis)

The first total synthesis of an alkaloid was achieved in 1886 by Albert Ladenburg with the synthesis of racemic 2-propylpiperidine (B147437), known as (±)-coniine. wikipedia.orgresearchgate.netyoutube.com This landmark achievement was a pivotal moment in organic chemistry, confirming the proposed structure of coniine and demonstrating that complex natural products could be constructed in the laboratory. researchgate.netslideshare.net

The Ladenburg synthesis commenced with the thermal rearrangement of N-methylpyridine iodide at high temperatures (250-300°C) to produce 2-methylpyridine (B31789) (α-picoline). wikipedia.orgyoutube.combris.ac.uk This was followed by a Knoevenagel condensation with acetaldehyde, using zinc chloride as a catalyst, to form 2-propenylpyridine. The final step involved the reduction of 2-propenylpyridine using metallic sodium in ethanol (B145695) to yield racemic (±)-coniine. wikipedia.orgyoutube.com Although groundbreaking, this route suffered from poor yields. wikipedia.org To obtain the enantiopure forms, Ladenburg later performed a resolution of the racemate. wikipedia.orgbris.ac.uk

Evolution of Racemic Synthetic Routes for 2-Propylpiperidine

Following Ladenburg's initial work, other methods for the racemic synthesis of 2-propylpiperidine were developed to improve yield and efficiency. One notable alternative is the Bergmann synthesis of 1932. youtube.comslideshare.net This route also begins with 2-methylpyridine, which is treated with a strong base like phenyl lithium to generate a carbanion. This intermediate then undergoes nucleophilic substitution with ethyl bromide to form 2-propylpyridine. youtube.com Similar to the Ladenburg method, the final step is the reduction of the pyridine (B92270) ring, accomplished with sodium and ethanol, to produce (±)-coniine. youtube.combris.ac.uk

Another common strategy for synthesizing the 2-propylpiperidine scaffold is the catalytic hydrogenation of 2-propylpyridine. asianpubs.org This method involves the reduction of the aromatic pyridine ring to a piperidine (B6355638) ring using hydrogen gas and a metal catalyst. asianpubs.orgresearchgate.net Various catalysts, including platinum, palladium, rhodium, and ruthenium, can be employed for this transformation, often under acidic conditions and varying pressures. asianpubs.orgresearchgate.netliverpool.ac.uk For instance, platinum oxide (PtO₂) in glacial acetic acid under hydrogen pressure is an effective system for this reduction. asianpubs.orgresearchgate.net

| Racemic Synthesis Method | Key Reactants | Key Transformation | Reference |

| Ladenburg Synthesis (1886) | 2-Methylpyridine, Acetaldehyde | Knoevenagel condensation, then reduction | wikipedia.orgyoutube.com |

| Bergmann Synthesis (1932) | 2-Methylpyridine, Phenyl lithium, Ethyl bromide | Alkylation, then reduction | youtube.combris.ac.uk |

| Catalytic Hydrogenation | 2-Propylpyridine, H₂, Metal catalyst (e.g., PtO₂) | Heterocyclic ring reduction | asianpubs.orgresearchgate.net |

Development of Enantioselective and Stereospecific Synthesis Strategies for this compound

The demand for enantiomerically pure compounds has driven the development of numerous asymmetric strategies to synthesize this compound directly, bypassing the need for classical resolution.

Asymmetric catalysis offers a powerful method for generating chiral molecules. One modern approach involves the palladium-catalyzed 1,3-chirality transfer reaction, which can stereospecifically convert a single enantiomer of an allyl alcohol into a cyclic structure like a piperidine. wikipedia.org This allows for the synthesis of (S)-coniine starting from an (S)-alcohol. wikipedia.org Other transition-metal-catalyzed reactions, such as the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts, have also proven effective. Using a chiral ligand like MeO-BoQPhos, 2-propylpyridinium salt can be hydrogenated to produce this compound with high enantiomeric excess (88:12 er). nih.gov

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govresearchgate.net Amino acids, carbohydrates, and terpenes are common starting points. nih.govresearchgate.net L-lysine, for example, is a known biosynthetic precursor to the piperidine ring. researchgate.netresearchgate.net In a biosynthetic pathway, L-lysine is decarboxylated to cadaverine (B124047), which then undergoes oxidative deamination and cyclization to form the Δ¹-piperideine imine, a key intermediate that is subsequently reduced to the piperidine core. researchgate.net Synthetic strategies can mimic these pathways or use the inherent chirality of precursors like L-lysine to establish the stereocenter of this compound through a series of chemical transformations. researchgate.netnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com A variety of auxiliaries have been developed, including oxazolidinones (popularized by Evans), pseudoephedrine, and SAMP/RAMP hydrazones. wikipedia.orgacs.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, a chiral SAMP ((S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone can be formed from an aldehyde. acs.org Subsequent diastereoselective nucleophilic addition and ring-closing metathesis steps, controlled by the auxiliary, can build the chiral piperidine ring, which upon removal of the auxiliary, yields the target (S)-alkaloid. acs.org

| Enantioselective Strategy | Key Principle | Example | Reference |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter. | Ir-catalyzed hydrogenation of a pyridinium (B92312) salt. | nih.gov |

| Chiral Pool Synthesis | Chirality is derived from a natural starting material. | Synthesis starting from L-lysine. | researchgate.netresearchgate.net |

| Chiral Auxiliary Control | A temporary chiral group directs stereochemistry. | SAMP hydrazone directed synthesis. | acs.org |

Resolution Techniques for Enantiomeric Separation of 2-Propylpiperidine (e.g., Fractional Crystallization with Chiral Acids)

Before the advent of modern enantioselective synthesis, the primary method for obtaining single enantiomers was the resolution of a racemic mixture. mdpi.com This technique is still relevant and widely practiced. The most common method is classical resolution via fractional crystallization. wikipedia.orgmdpi.com

This process involves reacting the racemic base, (±)-2-propylpiperidine, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgmdpi.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by careful, repeated crystallization (fractional crystallization). wikipedia.orgmdpi.com

In his pioneering work, Ladenburg successfully resolved (±)-coniine using (+)-tartaric acid. wikipedia.orgyoutube.com The salt formed between (+)-coniine and (+)-tartaric acid was found to be less soluble and crystallized out of the solution first. youtube.com After separating the crystals, the pure (+)-coniine (the (S)-enantiomer) could be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. youtube.com

Efficiency and Yield Optimization in Modern this compound Synthetic Chemistry

The synthesis of enantiomerically pure this compound, a naturally occurring piperidine alkaloid also known as (+)-coniine, presents a significant challenge in synthetic organic chemistry. mdpi.comnih.gov The demand for efficient and highly selective methods has driven the development of various advanced synthetic strategies. Optimization of these syntheses focuses on maximizing chemical yield and, crucially, achieving high levels of enantioselectivity to isolate the desired (S)-enantiomer. Modern approaches have increasingly relied on catalytic asymmetric synthesis to improve efficiency, reduce waste, and provide practical routes to this target molecule.

A prominent strategy in the synthesis of chiral 2-alkylpiperidines involves the asymmetric hydrogenation of substituted pyridinium salts. This method has been refined to achieve high yields and enantioselectivity through the development of sophisticated chiral catalysts. One notable advancement is the use of iridium-based catalysts. For instance, the Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using chiral ligands like MeO-BoQPhos has proven effective. nih.gov This system demonstrates a practical and efficient route for preparing enantioenriched piperidines. In the synthesis of 2-propylpiperidine, this methodology has achieved a high enantiomeric ratio, highlighting the catalyst's effectiveness for substrates with alkyl chains. nih.gov

The optimization of such catalytic systems often involves screening various ligands, solvents, and reaction conditions to enhance both the conversion rate and the stereochemical outcome. For the asymmetric reduction of 2-propylpyridinium salt, specific conditions have been identified that lead to favorable results. nih.gov

Below is a data table summarizing the results of an Iridium-catalyzed asymmetric hydrogenation for the synthesis of various 2-substituted piperidines, including the precursor to this compound.

Table 1: Efficiency of Ir-Catalyzed Asymmetric Hydrogenation of 2-Alkylpyridinium Salts

| Substrate | Product | Catalyst System | Enantiomeric Ratio (er) |

|---|---|---|---|

| 2-Methylpyridinium salt | 2-Methylpiperidine | Ir-MeO-BoQPhos | 82:18 |

| 2-Propylpyridinium salt | 2-Propylpiperidine | Ir-MeO-BoQPhos | 88:12 |

| 2-Isopropylpyridinium salt | 2-Isopropylpiperidine | Ir-MeO-BoQPhos | 91:9 |

Further synthetic utility is demonstrated by the transformation of these enantioenriched piperidines into naturally occurring alkaloids. For example, the synthesized 2-propylpiperidine (product 2j from the study) is a direct precursor to Coniine. nih.gov The ability to achieve high enantiomeric ratios is critical, as the biological activity of piperidine alkaloids is often stereospecific. Subsequent steps, such as debenzylation and recrystallization of the resulting salt, can further enhance the enantiomeric purity to greater than 99:1 er. nih.gov

Other modern synthetic approaches focus on different catalytic transformations. For example, the enantioselective synthesis of 2-substituted piperidines can be achieved via catalytic asymmetric imine hydrosilylation. acs.org Additionally, methods involving chiral auxiliaries have been developed, providing versatile and highly enantioselective routes to 2-substituted piperidines. researchgate.net The overarching goal of these methodologies is to establish a concise and efficient synthesis from readily available starting materials, which stands as a testament to the advancements in modern asymmetric catalysis. udel.edu

The continuous development of new catalysts and synthetic methodologies is driven by the need for more sustainable and cost-effective processes. The optimization of reaction parameters, such as catalyst loading, temperature, pressure, and solvent, is a key area of research aimed at maximizing the yield and enantioselectivity of this compound synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | (+)-Coniine, Cicutine, (S)-(+)-Coniine | C₈H₁₇N |

| 2-Methylpiperidine | - | C₆H₁₃N |

| 2-Isopropylpiperidine | - | C₈H₁₇N |

| 2-Cyclopropylpiperidine | - | C₈H₁₅N |

Mechanisms of Biological Action and Pharmacological Research on S 2 Propylpiperidine

Neurotoxicological Mechanisms of Action of (S)-2-Propylpiperidine

This compound, also known as (+)-coniine, is a potent neurotoxin that primarily disrupts the peripheral nervous system. nih.govnih.gov Its toxic action leads to respiratory paralysis, which is the ultimate cause of death. nih.govwikipedia.org The mechanism of poisoning involves a dual action that mimics the effects of both nicotine and curare. nih.govnih.gov

This compound functions as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). medchemexpress.comresearchgate.net These receptors are ligand-gated ion channels crucial for signal transmission at the neuromuscular junction and in autonomic ganglia. mdpi.comaneskey.com The compound binds to the acetylcholine binding sites on the nAChR, initiating a conformational change that opens the ion channel. wikipedia.orgderangedphysiology.com This action is similar to that of the endogenous neurotransmitter, acetylcholine. derangedphysiology.com However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is more resistant to degradation, leading to prolonged receptor stimulation. wikipedia.orgwikipedia.org This persistent activation is the initial step in its neurotoxic effect. wikipedia.org

The continuous stimulation of nAChRs at the motor endplate by this compound leads to a state of sustained depolarization of the postsynaptic membrane. wikipedia.orgderangedphysiology.com This process is known as a depolarizing neuromuscular blockade. wikipedia.orgwikipedia.org Initially, the depolarization causes transient muscle fasciculations due to the firing of action potentials. derangedphysiology.come-safe-anaesthesia.org However, the persistent depolarization renders the voltage-gated sodium channels in the surrounding muscle membrane inactive and keeps the nAChRs in a desensitized state. aneskey.comderangedphysiology.com As a result, the muscle fiber becomes resistant to further stimulation by acetylcholine, leading to a flaccid paralysis. wikipedia.orgwikipedia.orge-safe-anaesthesia.org This mechanism is characteristic of depolarizing blocking agents. wikipedia.org The compound's action has been described as curare-like, paralyzing the motor nerve endings that connect to skeletal muscles. nih.govnih.gov

The primary toxic effects of this compound are centered on the peripheral nervous system, specifically the neuromuscular junction. nih.govresearchgate.net While it is referred to as a neurotoxin that disrupts the central nervous system, its lethal action is more accurately attributed to its peripheral effects. wikipedia.org The compound causes an ascending flaccid paralysis, where the lower limbs are affected first. wikipedia.org Consciousness and awareness are typically maintained until the later stages of poisoning. wikipedia.orgresearchgate.net Death results from the paralysis of respiratory muscles, particularly the diaphragm, leading to respiratory arrest and asphyxia. nih.govwikipedia.orgresearchgate.net Although central depression may contribute after very large doses, the primary cause of death is peripheral neuromuscular blockade. nih.gov

Comparative Mechanistic Studies of (S)- and (R)-Enantiomers in Biological Systems

2-Propylpiperidine (B147437) exists as two stereoisomers, or enantiomers: (S)-(+)-coniine and (R)-(-)-coniine. wikipedia.org Research has shown that these enantiomers exhibit stereoselective differences in their biological activity and toxicity. wikipedia.orgresearchgate.net

Studies have demonstrated that the (R)-(-)-enantiomer is the more biologically active and toxic of the two. wikipedia.org In an in vitro study using TE-671 cells, which express human fetal nicotinic neuromuscular receptors, the potency for receptor interaction was ranked as (R)-(-)-coniine > (±)-coniine (the racemic mixture) > (S)-(+)-coniine. researchgate.net

This stereoselective difference observed in vitro correlates directly with toxicity observed in vivo. researchgate.net A mouse bioassay was used to determine the lethal dose (LD50) for each enantiomer when administered intravenously. The results confirmed that the (R)-enantiomer is significantly more toxic than the (S)-enantiomer. wikipedia.orgresearchgate.net

| Enantiomer | LD50 (mg/kg, i.v. in mouse) |

|---|---|

| (R)-(-)-Coniine | 7.0 researchgate.net |

| (±)-Coniine (Racemate) | 7.7 researchgate.net |

| (S)-(+)-Coniine | 12.1 researchgate.net |

These findings highlight a clear structure-activity relationship, where the spatial arrangement of the propyl group on the piperidine (B6355638) ring significantly influences the molecule's ability to interact with its biological target and elicit a toxic response. researchgate.net

Identification and Characterization of Cellular and Molecular Targets of this compound Activity

The primary molecular target for the biological activity of this compound is the nicotinic acetylcholine receptor (nAChR). medchemexpress.comresearchgate.netnih.gov Specifically, it acts on the nAChRs located on the postsynaptic membrane of the neuromuscular junction in skeletal muscle. wikipedia.org Studies have investigated its effects on different nAChR subtypes, including the human fetal neuromuscular receptors. researchgate.net These receptors are pentameric ligand-gated ion channels. mdpi.com this compound acts as a competitive agonist at the acetylcholine binding sites on the α-subunits of the receptor. wikipedia.organeskey.com

The main cellular targets are, therefore, the cells that express these receptors, which are primarily skeletal muscle fibers at the motor endplate. nih.gov The compound also affects autonomic ganglia, where nAChRs are also present, producing a nicotine-like effect of initial stimulation followed by depression. nih.govnih.gov The binding to and persistent activation of these receptors disrupt normal cellular function, leading to the cascade of events described as depolarizing neuromuscular blockade. wikipedia.orgderangedphysiology.com

Development and Utilization of In Vitro and In Vivo Models for Mechanistic Investigations

To investigate the mechanisms of this compound, researchers have utilized a variety of in vitro and in vivo models.

In Vitro Models:

Cell Lines: Cell culture models are crucial for studying the specific molecular interactions of the toxin. A key model is the TE-671 cell line, which expresses human fetal nicotinic neuromuscular receptors. researchgate.net These cells allow for controlled experiments to determine the potency and binding affinity of different compounds, such as the (S)- and (R)-enantiomers, at the receptor level without the complexities of a whole organism. researchgate.net

Receptor Binding Assays: Studies have employed probes like [125I]α-bungarotoxin to investigate the acetylcholine binding site and [3H]perhydrohistrionicotoxin to study the ion channel portion of the nAChR complex from sources like the Torpedo californica electric organ. nih.gov These assays help characterize how piperidine derivatives interact with different parts of the receptor complex. nih.gov

In Vivo Models:

Livestock Models: Poisoning by plants containing 2-propylpiperidine alkaloids is well-documented in livestock. researchgate.net These cases serve as real-world models for the toxin's effects. Furthermore, research in pregnant livestock has been instrumental in identifying the teratogenic (birth defect-causing) properties of these alkaloids, which are hypothesized to result from the inhibition of fetal movement due to prolonged nAChR desensitization. researchgate.net

Derivatization, Analogues, and Structure Activity Relationship Sar Studies of S 2 Propylpiperidine

Synthetic Approaches to Novel (S)-2-Propylpiperidine Derivatives

The synthesis of novel derivatives based on the this compound structure is a key area of chemical research, aimed at creating libraries of compounds for biological screening. A multitude of synthetic strategies have been developed to modify the piperidine (B6355638) ring and its substituents, allowing for precise control over the final molecular architecture.

Common synthetic routes often involve the modification of the pyridine (B92270) ring followed by reduction. For instance, a stereoselective coupling and hydrogenation cascade can be employed. nih.gov In this approach, a pyridine precursor undergoes a coupling reaction, and the resulting pyridinium (B92312) salt is then reduced, often using catalysts like Raney-Ni, to form the piperidine ring. nih.gov The choice of reducing agent is critical; for example, using sodium borohydride (B1222165) can lead to the formation of a tetrahydropyridine (B1245486) intermediate instead. nih.gov

Other advanced methods include:

Intramolecular Cyclization: This involves forming the piperidine ring from a linear precursor. Techniques like the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations are prominent. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cyclizations initiated by reagents like triethylborane (B153662) have also been successfully used to create complex polysubstituted piperidines. nih.gov

[4+2] and [3+3] Cycloadditions: These methods allow for the construction of the six-membered piperidine ring with a high degree of stereochemical control. Palladium(II)-catalyzed and organocatalytic [4+2] cycloadditions are notable examples. nih.gov

Asymmetric Synthesis: To obtain specific stereoisomers, which is crucial for pharmacological activity, asymmetric synthesis is employed. This can involve using chiral catalysts or starting from chiral precursors to ensure the desired enantiomer of the derivative is produced. chempedia.info

These synthetic methodologies provide chemists with the tools to systematically alter the this compound scaffold, enabling the exploration of how different functional groups and stereochemistries influence biological activity.

Exploration of Structure-Activity Relationships through Chemical Modification of the this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects. For the this compound scaffold, SAR studies involve synthesizing a series of related compounds and evaluating how modifications affect their interaction with biological targets.

The primary goals of SAR studies on this scaffold include:

Identifying Key Pharmacophoric Features: Determining which parts of the molecule are essential for binding to a target.

Optimizing Potency and Selectivity: Modifying the structure to enhance its activity at the desired target while minimizing effects on other targets.

Modifications typically explored include:

Altering the 2-Propyl Group: The length, branching, and saturation of the alkyl chain at the C-2 position can be varied to probe the size and nature of the binding pocket.

Substitution on the Piperidine Ring: Introducing substituents (e.g., hydroxyl, alkyl, or aryl groups) at other positions on the ring can introduce new interactions with the target, potentially increasing affinity or altering function.

Modification of the Ring Nitrogen: The nitrogen atom is often crucial for activity. Its basicity can be modulated, or it can be substituted with different groups to explore interactions and metabolic stability.

A qualitative SAR study on a library of 19 cyclopeptide alkaloids, which contain piperidine-like structures, indicated that the ring size and specific substituents are critical for antiplasmodial activity. mdpi.com For instance, a 13-membered macrocyclic ring was found to be preferable to a 14-membered one, and the presence of a β-hydroxy proline moiety was correlated with higher activity. mdpi.com Such studies provide a roadmap for designing more potent and selective compounds based on the piperidine framework.

Assessment of this compound and its Derivatives as Lead Compounds in Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal properties that require modification to create a viable drug. mdpi.com The this compound scaffold and its derivatives have been assessed as lead compounds in various therapeutic areas due to their privileged structure, which is known to interact with multiple biological targets.

The process of developing a lead compound involves:

Identification: Discovering a compound with a desired biological activity. Natural products like coniine are a rich source of such initial hits. jetir.org

Optimization: Systematically modifying the lead compound through medicinal chemistry to improve its potency, selectivity, metabolic stability, and pharmacokinetic properties.

Preclinical Development: Testing the optimized compound in cellular and animal models to evaluate its efficacy and safety.

Piperidine-containing natural products are considered excellent starting points for drug discovery. nih.gov Their inherent "drug-like" properties and complex three-dimensional structures often provide a good foundation for developing selective drugs. nih.govjetir.org For example, the piperidine alkaloid skeleton is found in numerous FDA-approved drugs, highlighting its value in medicinal chemistry.

Derivatives of this compound are being investigated in areas such as:

Neurological Disorders: Targeting nAChRs for conditions like Alzheimer's disease, Parkinson's disease, and pain. researchgate.net

Oncology: Some piperidine derivatives have shown cytotoxic activity against cancer cell lines, making them leads for new anticancer agents. researchgate.netnih.gov

Infectious Diseases: The piperidine scaffold has been explored for developing new antibacterial and antiparasitic drugs. mdpi.com

The journey from a natural alkaloid like this compound to a clinical drug is long and complex, but its versatile chemical scaffold continues to provide a valuable template for the design and discovery of new therapeutic agents. jetir.org

Computational Chemistry and Molecular Modeling of S 2 Propylpiperidine

Conformational Analysis and Energy Landscapes of (S)-2-Propylpiperidine

The three-dimensional structure of this compound is not static; the piperidine (B6355638) ring is flexible and can adopt several conformations. The most significant of these are the chair conformations, which are generally more stable than boat or twist-boat forms. For a 2-substituted piperidine like this compound, the propyl group can be oriented in either an axial or an equatorial position.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to determine the relative energies of these conformers and map the potential energy landscape. The energy landscape represents the potential energy of the molecule as a function of its geometry. For this compound, the primary low-energy states correspond to the two chair conformations: one with the propyl group in the equatorial position and the other with the propyl group in the axial position.

Studies on 2-alkylpiperidines consistently show that the conformer with the alkyl group in the equatorial position is significantly more stable. This preference is due to the minimization of steric hindrance. In the axial position, the propyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on carbons 3 and 5 of the piperidine ring. The equatorial position places the bulky propyl group away from the ring, resulting in a lower energy state. The energy difference between the equatorial and axial conformers is a key feature of the molecule's energy landscape. The transition between these two chair forms occurs via a higher-energy twist-boat intermediate, representing an energy barrier on the landscape.

| Conformer of this compound | Substituent Position | Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair 1 | Propyl group (equatorial) | 0 (most stable) | Minimal steric strain |

| Chair 2 | Propyl group (axial) | > 2.0 | 1,3-diaxial interactions |

| Twist-Boat | - | Higher (transition state) | Eclipsing and flagpole interactions |

Note: Relative energy values are illustrative and based on general findings for 2-alkylpiperidines. Actual values require specific quantum chemical calculations.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is the naturally occurring enantiomer of the alkaloid coniine, docking studies are essential for understanding its interactions with biological targets, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors.

Docking simulations place the this compound ligand into the binding site of a receptor protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). These simulations reveal the specific molecular interactions that stabilize the ligand-receptor complex.

For piperidine-based ligands, key interactions often include:

Cation-π interactions: The protonated nitrogen atom of the piperidine ring can form a strong non-covalent interaction with the aromatic rings of amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the receptor's binding pocket.

Hydrogen bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, interacting with acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or side chains of aspartate or glutamate.

Studies on coniine and related piperidine derivatives have identified their binding to various receptor subtypes. The binding affinities vary depending on the specific receptor and the stereochemistry of the ligand.

| Ligand | Target Receptor | Reported Binding Affinity | Key Interacting Residues (Putative) |

| Coniine (this compound) | Neuronal nAChR (chick brain) | IC50: 270 µM semanticscholar.org | Aromatic residues (Tyr, Trp) for cation-π interactions |

| Coniine (this compound) | Muscle nAChR (chick leg muscle) | IC50: 70 µM semanticscholar.org | Anionic or polar residues for hydrogen bonding |

| Haloperidol (Reference) | Sigma 1 Receptor (S1R) | Ki: 2.6 nM | Glu172, Asp126, Phe107 |

| Piperidine Derivative 1 | Sigma 1 Receptor (S1R) | Ki: 3.2 nM researchgate.net | Glu172, Asp126 (salt bridge), Phe107 (π–cation) researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and chemical reactivity of this compound. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and molecular electrostatic potential.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, indicating its role as a nucleophilic center or a hydrogen bond acceptor. The region around the N-H proton would show a positive potential, making it an electrophilic center or a hydrogen bond donor.

| Quantum Chemical Property | Method | Typical Finding for Piperidine Derivatives | Implication for this compound |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311G(d,p)) | Large gap | High kinetic stability, low chemical reactivity |

| Molecular Electrostatic Potential (MEP) | DFT | Negative potential at Nitrogen | Site for electrophilic attack and hydrogen bonding |

| Mulliken Atomic Charges | DFT | Negative charge on Nitrogen | Indicates the nucleophilic nature of the nitrogen atom |

De Novo Design of Novel this compound-based Chemical Scaffolds

The this compound structure serves as a valuable starting point, or scaffold, for the de novo design of new molecules in drug discovery. Its defined three-dimensional shape and proven ability to interact with important biological targets make it a "privileged scaffold." Computational techniques are instrumental in rationally modifying this core to create novel compounds with improved properties, such as higher binding affinity, better selectivity, or enhanced pharmacokinetic profiles.

Two common strategies that can be applied are:

Scaffold Hopping: This technique involves replacing the central piperidine core with a different, often topologically distinct, ring system while aiming to retain the original molecule's biological activity. nih.gov The goal is to preserve the spatial arrangement of key interacting groups (like the propyl group and the basic nitrogen) that are essential for binding to the target receptor. Computational models are used to design and evaluate new scaffolds to ensure they can present the pharmacophoric features in the correct orientation. This can lead to the discovery of novel chemotypes with improved properties or a different intellectual property profile.

Fragment-Based Design: In this approach, the this compound moiety can be considered a 3D fragment. whiterose.ac.uk This fragment can be computationally "grown" by adding other chemical groups or "linked" with other fragments that are known to bind to adjacent sites on the target protein. This method allows for the systematic exploration of the chemical space around the initial scaffold to build a more potent and specific ligand. The defined stereochemistry and conformational preference of the this compound fragment are critical for guiding the design of these larger, more complex molecules.

The chiral nature and rigid, yet conformationally understood, structure of the this compound scaffold are highly advantageous in designing molecules with specific 3D geometries required for selective interaction with complex biological targets. researchgate.net

Advanced Analytical Techniques in S 2 Propylpiperidine Research

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental to elucidating the molecular structure of (S)-2-Propylpiperidine. Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. ¹H NMR spectra reveal the number of different types of protons, their connectivity, and stereochemical relationships, while ¹³C NMR spectra identify the number of non-equivalent carbon atoms. mdpi.com Characteristic signals in the ¹H NMR spectrum correspond to the protons on the piperidine (B6355638) ring and the n-propyl side chain. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The compound has a molecular weight of 127.23 g/mol . When subjected to electron ionization (EI), the molecule fragments in a predictable manner. A key fragment observed in the mass spectrum of 2-propylpiperidine (B147437) and related alkaloids is the base peak at a mass-to-charge ratio (m/z) of 84.

Interactive Data Table: Characteristic GC-MS Fragments for 2-Propylpiperidine

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations. mdpi.com The presence of a secondary amine is typically indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹.

Chromatographic Separation and Quantification Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from complex mixtures, such as synthetic reaction products or natural extracts, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful and widely used method for the analysis of volatile alkaloids like this compound. The compound is separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. The retention index, a measure of where the compound elutes relative to a series of n-alkanes, is a key parameter for its identification. nist.gov

Interactive Data Table: Typical GC Parameters for 2-Propylpiperidine Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the separation and quantification of alkaloids. mdpi.com For this compound, reversed-phase HPLC using a C18 column is a common approach. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. nih.gov When coupled with mass spectrometry (LC-MS), this method provides high sensitivity and selectivity, making it suitable for analyzing samples with complex matrices. mdpi.com

Chiral Analytical Methods for Enantiomeric Excess Determination and Purity Assessment

Since this compound is a chiral molecule, methods that can distinguish between its two enantiomers, (S)-(+)-coniine and (R)-(-)-coniine, are critical. nih.gov Determining the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) is essential in asymmetric synthesis and for characterizing the compound from natural sources. nih.gov

The most prevalent technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC) . researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation in time as they pass through the column. Polysaccharide-based CSPs are often the first choice for the enantioseparation of alkaloids. researchgate.net The separated enantiomers can be detected by a UV detector or a mass spectrometer, and the ratio of their peak areas is used to calculate the enantiomeric purity. nih.gov Research in asymmetric synthesis of 2-alkyl piperidine derivatives frequently reports the use of chiral HPLC to determine the success of the enantioselective reaction, with results expressed as an enantiomeric ratio (e.g., 88:12 e.r.). nih.gov

Bioanalytical Techniques for Detection and Quantification of this compound in Complex Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma, serum, urine, or tissue extracts present significant challenges due to the complexity of the samples and the typically low concentrations of the analyte. Highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and GC-MS are the preferred techniques. mdpi.comnih.gov

A robust bioanalytical method involves two critical stages: sample preparation and instrumental analysis.

Sample Preparation : The primary goal is to extract this compound from the biological matrix and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE) : Partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE) : Using a solid sorbent to selectively adsorb the analyte, which is then washed to remove impurities and eluted with a solvent. This is often used for cleaning up alkaloid extracts. mdpi.com

Instrumental Analysis : Following extraction, the sample is analyzed, typically by LC-MS/MS. This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, minimizing matrix effects and allowing for accurate quantification. mdpi.com

Interactive Data Table: Key Parameters in Bioanalytical Method Development

Ethical Considerations and Safety Protocols in Handling S 2 Propylpiperidine for Research

Development and Adherence to Safe Laboratory Practices for Neurotoxins

Handling a highly toxic substance like (S)-2-Propylpiperidine, which can cause respiratory paralysis and is fatal in small doses, demands a comprehensive approach to laboratory safety that integrates engineering controls, administrative procedures, and personal protective equipment (PPE) nih.govnih.gov.

Engineering Controls are the first line of defense in minimizing exposure. All work with this compound, especially handling of the pure substance or concentrated solutions, must be conducted in a designated area within a certified chemical fume hood or a glove box to prevent the inhalation of toxic vapors scbt.comunc.edu. The use of sealed containers for transport and storage is mandatory to prevent accidental spills or aerosol generation scbt.comunc.edu.

Administrative Controls involve establishing and enforcing strict protocols for handling the neurotoxin. Access to areas where this compound is used and stored should be restricted to trained and authorized personnel only listlabs.com. A comprehensive chemical hygiene plan must be developed, detailing standard operating procedures (SOPs) for all experimental work involving the compound. This includes procedures for weighing, dilution, and disposal of waste. All personnel must receive documented training on these SOPs and the specific hazards of this compound before being permitted to handle it listlabs.com.

Personal Protective Equipment (PPE) is crucial for preventing dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound:

| Body Part | Required PPE | Specifications |

| Hands | Double gloves | Chemically resistant (e.g., nitrile) |

| Eyes | Safety goggles and a face shield | To protect against splashes |

| Body | Laboratory coat | Flame-resistant and impervious |

| Respiratory | Full-face respirator | Required if there is a risk of exceeding exposure limits or when handling outside of a fume hood |

This data is compiled from multiple safety data sheets and laboratory safety guidelines.

Compliance with Regulatory Guidelines for Research Involving Highly Toxic Natural Products

Research involving highly toxic natural products like this compound is subject to a variety of national and international regulations. In the United States, several government agencies have oversight in this area.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace. This includes implementing a Chemical Hygiene Plan as outlined in the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450). This plan must include specific procedures for working with "particularly hazardous substances," a category under which this compound falls.

The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). All waste materials contaminated with this compound must be managed as hazardous waste and disposed of through a licensed hazardous waste contractor.

The Department of Transportation (DOT) has specific regulations for the transport of hazardous materials, including toxic substances. Any shipment of this compound must comply with these regulations regarding packaging, labeling, and documentation.

Institutional review boards (IRBs) and institutional animal care and use committees (IACUCs) also play a role in overseeing research involving hazardous substances, ensuring that all ethical and safety considerations are addressed before research can commence.

Responsible Conduct of Research and Risk Management Strategies for Potent Compounds

Responsible conduct of research with a potent neurotoxin like this compound extends beyond procedural safety to encompass a culture of safety and proactive risk management.

Risk Assessment is a foundational element of this approach. Before any new experiment involving this compound, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary control measures. This assessment should consider the quantity of the substance being used, the specific manipulations being performed, and the potential for accidents or spills.

Emergency Preparedness is critical. All laboratory personnel working with this compound must be familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits. In the event of an exposure, immediate medical attention is necessary. The following table outlines the immediate first aid measures for different types of exposure to this compound:

| Exposure Route | Immediate First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. chemicalbook.com |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. chemicalbook.com |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. chemicalbook.com |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. chemicalbook.com |

This data is compiled from multiple safety data sheets.

A culture of open communication and continuous improvement is essential. Researchers should be encouraged to report any near misses or safety concerns without fear of reprisal. Regular safety meetings and training sessions help to reinforce safe practices and ensure that all personnel remain vigilant to the risks associated with handling this potent neurotoxin.

Q & A

Q. What are the common synthetic routes for (S)-2-Propylpiperidine, and how can reaction conditions be optimized for yield and enantiomeric purity?

this compound is typically synthesized via reductive amination of 2-pyridinecarboxaldehyde with propylamine or through hydrogenation of piperidine derivatives. Optimization involves adjusting catalyst systems (e.g., palladium or nickel catalysts for hydrogenation), solvent polarity, and temperature. Enantiomeric purity can be enhanced using chiral auxiliaries or asymmetric catalysis. Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical outcomes .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include: